molecular formula C10H10FNO3S B2661345 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411242-60-7

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2661345
CAS No.: 2411242-60-7
M. Wt: 243.25
InChI Key: OXCVQSRTPVQPDU-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes

Chemical Reactions Analysis

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride can be compared with other isoindole derivatives, such as:

Properties

IUPAC Name

5-acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVQSRTPVQPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CN(C2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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